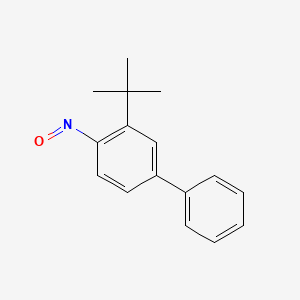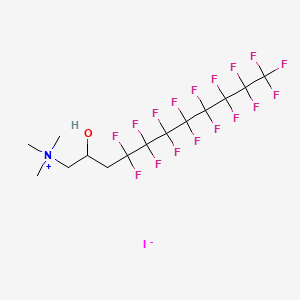
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide is a fluorinated quaternary ammonium compound. It is characterized by its unique structure, which includes a long perfluorinated carbon chain and a trimethylammonium iodide group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide typically involves the reaction of a perfluorinated alcohol with trimethylamine in the presence of an iodinating agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Polar solvents such as methanol or ethanol are commonly used.
Catalyst: A base such as sodium hydroxide may be used to promote the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can be reduced to form different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium chloride or sodium bromide in aqueous solution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium chloride or bromide.
Oxidation Reactions: Formation of the corresponding ketone or aldehyde.
Reduction Reactions: Formation of alcohol derivatives with different chain lengths.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent. Its unique structure allows it to stabilize emulsions and disperse particles in various solvents.
Biology
In biological research, it is used to study the interactions between fluorinated compounds and biological membranes. Its surfactant properties make it useful in the preparation of liposomes and other vesicular structures.
Medicine
In medicine, (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide is investigated for its potential antimicrobial properties. It is also explored as a component in drug delivery systems due to its ability to interact with lipid membranes.
Industry
Industrially, this compound is used in the formulation of specialty coatings and lubricants. Its fluorinated chain provides excellent resistance to solvents and chemicals, making it suitable for harsh environments.
Mécanisme D'action
The mechanism of action of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide involves its interaction with lipid membranes. The fluorinated chain inserts into the lipid bilayer, disrupting the membrane structure and leading to increased permeability. This property is exploited in its antimicrobial activity and its use in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium chloride
- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium bromide
- (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium sulfate
Uniqueness
The uniqueness of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)trimethylammonium iodide lies in its iodide group, which imparts specific reactivity and properties. Compared to its chloride and bromide counterparts, the iodide variant may exhibit different solubility and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
92071-84-6 |
|---|---|
Formule moléculaire |
C14H15F17INO |
Poids moléculaire |
663.15 g/mol |
Nom IUPAC |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C14H15F17NO.HI/c1-32(2,3)5-6(33)4-7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31;/h6,33H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JJQUHEQVLGAENB-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


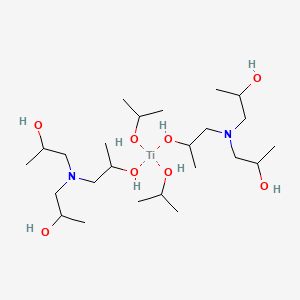
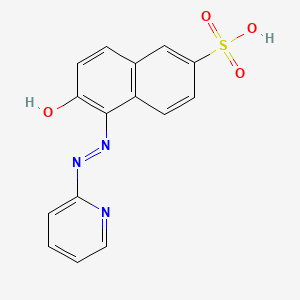
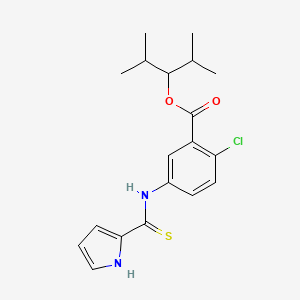
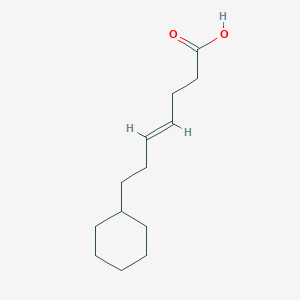

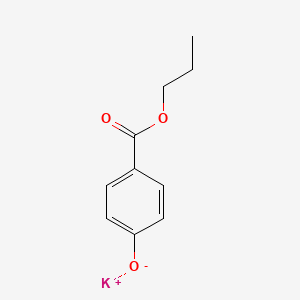

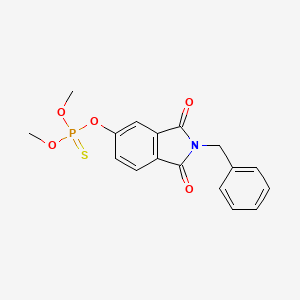
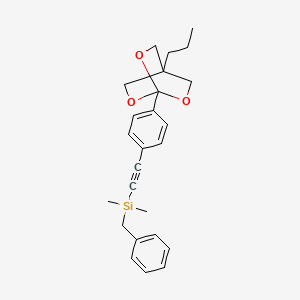
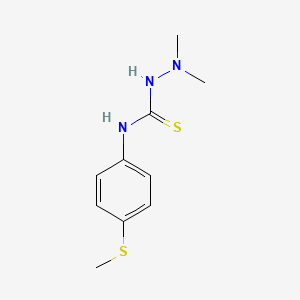
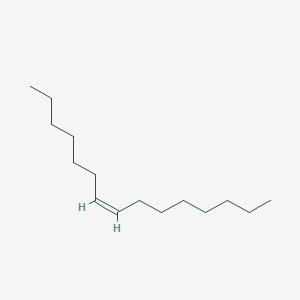

![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
